Benzo[b]thiophene, 6-bromo-2-chloro-
Description
Significance of the Benzo[b]thiophene Scaffold in Organic and Materials Chemistry
The benzo[b]thiophene scaffold, a fusion of a benzene (B151609) ring and a thiophene (B33073) ring, is a privileged structure in organic and materials chemistry. chemicalbook.com This aromatic heterocyclic system is present in a variety of pharmacologically active molecules and advanced materials. wikipedia.org In medicinal chemistry, benzo[b]thiophene derivatives have been investigated for a wide range of therapeutic applications. nih.gov
In the realm of materials science, the sulfur atom and the extended π-conjugated system of the benzo[b]thiophene core impart valuable electronic properties. Consequently, these compounds are integral to the development of organic semiconductors, finding use in organic light-emitting diodes (OLEDs) and organic photovoltaics. chemimpex.com The stability and reactivity of the benzo[b]thiophene structure make it a versatile building block for creating larger, more complex functional molecules. guidechem.com
Overview of Halogen Substitution Patterns in Benzo[b]thiophenes
The substitution pattern of halogens on the benzo[b]thiophene ring system is diverse and plays a crucial role in the molecule's subsequent chemical transformations. Electrophilic substitution reactions on the parent benzo[b]thiophene typically occur at the C3 position. chemicalbook.com However, a wide array of synthetic methods allows for the introduction of halogens at various positions.
Common strategies involve electrophilic cyclization of o-alkynyl thioanisoles, which can yield 3-halo-substituted benzo[b]thiophenes. nih.govnih.gov By selecting appropriately substituted precursors, it is possible to synthesize di- and even poly-halogenated benzo[b]thiophenes. For instance, the presence of a bromine atom at the C6 position and a chlorine atom at the C2 position, as in the titular compound, creates a molecule with two distinct reactive sites. This di-halogenation allows for selective, stepwise functionalization, for example, through differential reactivity in cross-coupling reactions, making such compounds valuable intermediates in organic synthesis. nih.govrsc.org
Historical Context of Benzo[b]thiophene, 6-bromo-2-chloro- Research and Related Analogs
While specific research focusing exclusively on Benzo[b]thiophene, 6-bromo-2-chloro- is not extensively documented in publicly available literature, the historical context of its related analogs is rich. Research into halogenated benzo[b]thiophenes has been driven by the need for versatile synthetic intermediates. A closely related analog, 6-bromo-3-chloro-benzo[b]thiophene-2-carboxylic acid, and its derivatives like the corresponding hydrazide, have been synthesized and are commercially available, indicating their utility as precursors in synthetic campaigns. echemi.comguidechem.comchemsrc.comchemicalbook.combldpharm.com
The synthesis of such di-halogenated compounds is often achieved through multi-step sequences, which may involve the cyclization of a halogenated precursor followed by further halogenation or functional group manipulation. The development of methods to selectively introduce different halogens at specific positions has been a significant area of research, enabling the creation of a diverse library of benzo[b]thiophene-based molecules for various scientific investigations.
Scope and Academic Relevance of Benzo[b]thiophene, 6-bromo-2-chloro-
The academic relevance of Benzo[b]thiophene, 6-bromo-2-chloro- lies primarily in its potential as a highly versatile building block for the synthesis of more complex, functional molecules. The differential reactivity of the C-Br and C-Cl bonds, as well as the distinct electronic environments of the C2 and C6 positions, allows for selective chemical modifications.
This compound serves as a scaffold for introducing various functional groups through cross-coupling reactions, such as Suzuki or Sonogashira couplings, at either the bromo- or chloro-substituted positions. This capability is of high interest in the construction of novel pharmaceutical agents and organic electronic materials. nih.govchemimpex.comnih.gov The presence of two different halogens offers a strategic advantage for the regioselective synthesis of di-substituted benzo[b]thiophenes, which are challenging to prepare through other methods. This makes Benzo[b]thiophene, 6-bromo-2-chloro- a valuable tool for chemists exploring the structure-activity relationships of new benzo[b]thiophene derivatives.
Physicochemical and Spectroscopic Data
Table 1: Physicochemical Properties of Benzo[b]thiophene
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₈H₆S | nist.gov, wikipedia.org |
| Molar Mass | 134.20 g/mol | wikipedia.org |
| Appearance | White solid | wikipedia.org |
| Melting Point | 32 °C | wikipedia.org |
| Boiling Point | 221 °C | wikipedia.org |
| Density | 1.149 g/cm³ at 25 °C | rsc.org, thegoodscentscompany.com |
To provide insight into a related di-halogenated structure, the properties of a commercially available analog are presented.
Table 2: Properties of 6-bromo-3-chloro-benzo[b]thiophene-2-carboxylic acid
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 438613-29-7 | echemi.com, chemsrc.com, chemicalbook.com |
| Molecular Formula | C₉H₄BrClO₂S | echemi.com |
| Molecular Weight | 291.55 g/mol | echemi.com |
| Appearance | White or off-white powder | echemi.com |
| Boiling Point | 446.7 °C at 760 mmHg | echemi.com |
General Strategies for Substituted Benzo[b]thiophene Ring Construction
The foundational assembly of the benzo[b]thiophene core is a critical first step in the synthesis of complex derivatives. Two prominent strategies, cyclization and annulation, are widely employed to construct this heterocyclic system from acyclic precursors.
Cyclization Reactions in Benzo[b]thiophene Synthesis
Cyclization reactions are a cornerstone of benzo[b]thiophene synthesis, often involving the formation of the thiophene ring onto a pre-existing benzene scaffold. A prevalent method is the electrophilic cyclization of o-alkynylthioanisoles. This approach utilizes an electrophilic halogen source to induce an intramolecular cyclization, leading to the formation of a halogenated benzo[b]thiophene. For instance, the synthesis of 6-bromo-3-(methylthio)-2-phenylbenzo[b]thiophene has been achieved through the cyclization of an alkynyl thioanisole bearing a bromine atom on the aromatic ring. This reaction proceeds in high yield, demonstrating the utility of this method for creating halogenated benzo[b]thiophenes. nih.govorganic-chemistry.orgnih.gov The general procedure involves reacting the corresponding o-alkynylthioanisole with a suitable electrophile, such as a source of positive halogen.
Another powerful cyclization technique involves the reaction of o-alkynylthioanisoles with a stable dimethyl(thiodimethyl)sulfonium tetrafluoroborate salt. This method facilitates the synthesis of 2,3-disubstituted benzo[b]thiophenes and has been successfully applied to precursors containing a bromine atom on the benzene ring, affording the corresponding 6-bromo-benzo[b]thiophene derivative in excellent yield. nih.govorganic-chemistry.orgnih.gov
The following table provides examples of starting materials and the resulting benzo[b]thiophene derivatives synthesized through cyclization reactions.
| Starting Material | Reagents and Conditions | Product | Yield |
| Alkynylthioanisole with a 6-bromo substituent | Dimethyl(thiodimethyl)sulfonium tetrafluoroborate, CH2Cl2, 24h, rt | 6-Bromo-3-(methylthio)-2-phenylbenzo[b]thiophene | 95% |
Annulation-Based Approaches for Benzo[b]thiophene Scaffolds
Annulation strategies involve the construction of the benzene ring onto a pre-existing thiophene core. While less common for the synthesis of simple substituted benzo[b]thiophenes, this approach can be valuable for accessing specific substitution patterns that are challenging to obtain through cyclization of benzene derivatives.
Targeted Synthesis of Benzo[b]thiophene, 6-bromo-2-chloro- and Positional Isomers
The synthesis of dihalogenated benzo[b]thiophenes with specific positional arrangements of the halogens requires carefully designed synthetic routes. These can involve the use of specialized starting materials or the sequential introduction of halogens onto the benzo[b]thiophene scaffold.
Aryne Reaction Methodologies for Benzo[b]thiophene Synthesis
Aryne chemistry offers a powerful one-step approach to the synthesis of multisubstituted benzo[b]thiophenes. This method involves the reaction of an aryne intermediate with an alkynyl sulfide (B99878). The reaction proceeds with good functional group tolerance, allowing for the synthesis of a variety of substituted benzo[b]thiophenes. nih.govrsc.org For example, the reaction of a substituted aryne precursor with an alkynyl sulfide can directly yield a halogenated benzo[b]thiophene derivative. This strategy is particularly useful for accessing substitution patterns that might be difficult to achieve through other means. nih.govrsc.org
Wittig Reaction and Etherification Routes for Halogenated Benzothiophenes
The Wittig reaction is a versatile method for forming carbon-carbon double bonds and can be ingeniously applied to the synthesis of benzo[b]thiophenes. iitk.ac.inorganic-chemistry.orgmasterorganicchemistry.comwikipedia.orgmnstate.edu A patented approach for the synthesis of 4-bromobenzo[b]thiophene utilizes an intramolecular Wittig reaction. This process begins with the etherification of a substituted benzaldehyde with a halogenated methyl mercaptan to form a 2-(halomethylthio)benzaldehyde derivative. This intermediate is then converted to a phosphonium (B103445) salt, which subsequently undergoes an intramolecular Wittig reaction to close the thiophene ring, yielding the desired halogenated benzo[b]thiophene. google.com
This strategy highlights the potential of combining etherification and Wittig-type reactions for the construction of specifically substituted benzo[b]thiophenes. The key steps in this synthetic sequence are outlined below:
| Step | Reaction | Reactants | Product |
| 1 | Etherification | 2-Bromo-6-fluorobenzaldehyde, Halogenated methyl mercaptan, Base | 2-(Halomethylthio)-6-bromobenzaldehyde |
| 2 | Phosphonium Salt Formation | 2-(Halomethylthio)-6-bromobenzaldehyde, Triphenylphosphine (B44618) | Quaternary phosphonium salt |
| 3 | Intramolecular Wittig Reaction | Quaternary phosphonium salt, Base | 4-Bromobenzo[b]thiophene |
Multi-step Synthetic Sequences for Complex Halogenated Benzo[b]thiophene Derivatives
The synthesis of complex, polysubstituted benzo[b]thiophenes often necessitates multi-step synthetic sequences. These routes allow for the precise and sequential introduction of various functional groups, including multiple halogen atoms at specific positions. A common strategy involves the initial construction of a substituted benzo[b]thiophene core, followed by further functionalization.
For the targeted synthesis of Benzo[b]thiophene, 6-bromo-2-chloro- , a plausible multi-step approach could involve the initial synthesis of 6-bromobenzo[b]thiophene, followed by selective chlorination at the 2-position. The 2-position of the benzo[b]thiophene ring is known to be susceptible to lithiation. Therefore, a potential route could involve the lithiation of 6-bromobenzo[b]thiophene at the 2-position, followed by quenching with a chlorinating agent.
Alternatively, a cyclization approach starting from a precursor already containing the necessary halogen substituents on the benzene and thiophene precursors could be envisioned. For instance, the electrophilic cyclization of an o-alkynylthioanisole derived from a 4-bromo-thiophenol and a chloro-substituted alkyne could potentially yield the target compound.
The following table outlines a hypothetical multi-step synthesis for "Benzo[b]thiophene, 6-bromo-2-chloro-".
| Step | Reaction | Starting Material | Intermediate/Product | Reagents and Conditions |
| 1 | Synthesis of 6-bromobenzo[b]thiophene | (Details would depend on the chosen literature procedure) | 6-Bromobenzo[b]thiophene | (Various methods available) |
| 2 | Lithiation | 6-Bromobenzo[b]thiophene | 6-Bromo-2-lithiobenzo[b]thiophene | n-Butyllithium, THF, low temperature |
| 3 | Chlorination | 6-Bromo-2-lithiobenzo[b]thiophene | Benzo[b]thiophene, 6-bromo-2-chloro- | N-Chlorosuccinimide (NCS) or other electrophilic chlorine source |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-bromo-2-chloro-1-benzothiophene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClS/c9-6-2-1-5-3-8(10)11-7(5)4-6/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXTDVYGFOOJZNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)SC(=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Mechanistic Investigations of Benzo B Thiophene, 6 Bromo 2 Chloro
Electrophilic Aromatic Substitution (EAS) Reactions on the Benzo[b]thiophene Nucleus
Electrophilic aromatic substitution on the benzo[b]thiophene system can occur on either the benzene (B151609) ring or the thiophene (B33073) ring. The outcome is governed by the inherent reactivity of the heterocyclic system and the electronic effects of the existing substituents. The sulfur atom in the thiophene ring makes it generally more electron-rich and thus more susceptible to electrophilic attack than the benzene ring. However, the presence of a deactivating chloro group at the 2-position and a bromo group at the 6-position significantly modulates this reactivity.
Specific experimental data on the nitration and halogenation of 6-bromo-2-chlorobenzo[b]thiophene is not extensively documented in readily available literature. However, the probable reaction patterns can be predicted based on established principles of electrophilic aromatic substitution and studies on related substituted benzo[b]thiophenes.
Nitration, typically carried out with a mixture of nitric acid and sulfuric acid, introduces a nitro group onto the aromatic system. In the case of 6-bromo-2-chlorobenzo[b]thiophene, the substitution is expected to occur preferentially on the benzene ring. This is because the thiophene ring is deactivated by the electron-withdrawing 2-chloro substituent. Studies on the nitration of 2-bromobenzo[b]thiophene have shown that substitution occurs on the benzene ring, yielding a mixture of 4-nitro, 6-nitro, and 5- or 7-nitro isomers. By analogy, the nitration of 6-bromo-2-chlorobenzo[b]thiophene would likely lead to a mixture of isomers with the nitro group substituting at the 4, 5, or 7-positions.
Further halogenation, such as bromination or chlorination, would follow similar principles. The reaction introduces an additional halogen atom onto the benzene portion of the molecule, directed by the existing 6-bromo substituent.
The regiochemical outcome of EAS reactions is dictated by the directing effects of the incumbent chloro and bromo substituents. Halogens are classified as deactivating, ortho-, para-directing groups. organic-chemistry.org This is due to the interplay of their electron-withdrawing inductive effect (-I), which deactivates the ring towards electrophilic attack, and their electron-donating resonance effect (+R), which directs incoming electrophiles to the ortho and para positions by stabilizing the cationic intermediate (arenium ion). youtube.comacs.org
For 6-bromo-2-chlorobenzo[b]thiophene:
The 2-Chloro Group: This substituent deactivates the thiophene ring. Electrophilic attack on the thiophene moiety of benzo[b]thiophene typically favors the 3-position. Since this position is vacant, some substitution might be possible there, though it is likely to be slow due to deactivation by the adjacent chloro group.
The 6-Bromo Group: This substituent primarily influences the reactivity of the benzene ring. As an ortho-, para-director, it will direct incoming electrophiles to the positions ortho (C5, C7) and para (C4) to itself.
Considering these effects, electrophilic substitution is most likely to occur at the C4, C7, and possibly C5 positions of the benzene ring. The precise ratio of isomers would depend on the specific electrophile and reaction conditions, with steric hindrance potentially disfavoring substitution at the C5 position, which is sterically more hindered than C7.
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of Benzo[b]thiophene, 6-bromo-2-chloro-
| Position of Attack | Directing Influence | Predicted Reactivity | Rationale |
|---|---|---|---|
| C3 (Thiophene ring) | Activated by sulfur, but adjacent to deactivating -Cl group | Low | The C2-chloro group strongly deactivates the thiophene ring towards electrophilic attack. |
| C4 (Benzene ring) | Para to 6-Bromo group | High | Strongly favored position due to the para-directing effect of the bromine substituent. |
| C5 (Benzene ring) | Ortho to 6-Bromo group | Moderate | Ortho position is electronically favored, but may be subject to some steric hindrance. |
| C7 (Benzene ring) | Ortho to 6-Bromo group | High | Ortho position that is generally less sterically hindered than C5. |
Nucleophilic Substitution Reactions Involving Halogen Atoms
The two halogen atoms in 6-bromo-2-chlorobenzo[b]thiophene serve as reactive handles for nucleophilic substitution reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the C-Br and C-Cl bonds is a key feature that can be exploited for selective functionalization.
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are powerful tools for the synthesis of biaryl and other conjugated systems. wikipedia.orglibretexts.org The reaction involves the coupling of an organohalide with an organoboron compound. organic-chemistry.org The reactivity of the halide in the oxidative addition step, which is often rate-determining, generally follows the order: I > Br > OTf >> Cl. nih.gov
This reactivity trend implies that in 6-bromo-2-chlorobenzo[b]thiophene, the C6-Br bond is significantly more reactive than the C2-Cl bond under typical Suzuki-Miyaura conditions. This allows for regioselective cross-coupling at the 6-position while leaving the 2-chloro substituent intact for potential subsequent transformations. A variety of aryl- and heteroarylboronic acids or esters can be coupled at the C6 position. The resulting 2-chloro-6-arylbenzo[b]thiophene can then be subjected to a second cross-coupling reaction under more forcing conditions to functionalize the C2 position, if desired.
Table 2: Representative Conditions for Selective Suzuki-Miyaura Coupling
| Position | Halogen | Typical Catalyst/Ligand | Base | Solvent | Relative Reactivity |
|---|---|---|---|---|---|
| C6 | -Br | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | K₂CO₃, Cs₂CO₃ | Dioxane/H₂O, Toluene | High |
| C2 | -Cl | Pd₂(dba)₃/Buchwald ligands (e.g., XPhos, RuPhos) | K₃PO₄, NaOt-Bu | Toluene, Dioxane | Low (requires more forcing conditions) |
Other palladium-catalyzed reactions such as Sonogashira (coupling with terminal alkynes), Heck (coupling with alkenes), and Buchwald-Hartwig amination (coupling with amines) would be expected to show similar selectivity for the C6-Br bond over the C2-Cl bond. ias.ac.insigmaaldrich.com
The displacement of halogen substituents via nucleophilic aromatic substitution (SNAr) is another important transformation. The SNAr mechanism typically requires activation by electron-withdrawing groups and proceeds via a Meisenheimer intermediate. nih.gov In the context of 6-bromo-2-chlorobenzo[b]thiophene, the reactivity is more complex.
Interestingly, it has been observed that a halogen at the 2-position of the benzo[b]thiophene ring can be surprisingly susceptible to displacement by amine nucleophiles, sometimes even more so than a halogen at the 3-position. taylorfrancis.com This enhanced reactivity at the C2 position is attributed to the ability of the adjacent sulfur atom to stabilize the intermediate formed during the nucleophilic attack. Therefore, despite the generally lower reactivity of chlorides compared to bromides in substitution reactions, the 2-chloro substituent may be displaced by strong nucleophiles like amines, alkoxides, or thiolates, particularly at elevated temperatures.
The 6-bromo substituent on the benzene ring is less activated towards traditional SNAr reactions unless additional activating groups (e.g., a nitro group) are present on the ring. Its substitution would typically require transition-metal catalysis (e.g., Buchwald-Hartwig or Ullmann condensation conditions).
Derivatization and Functional Group Interconversions
The halogen atoms of 6-bromo-2-chlorobenzo[b]thiophene are versatile starting points for a wide range of derivatizations and functional group interconversions.
One of the most powerful methods for derivatization is metal-halogen exchange. Treatment with an organolithium reagent, such as n-butyllithium, at low temperatures would preferentially lead to lithium-bromine exchange at the more reactive C6 position. The resulting 2-chloro-6-lithiobenzo[b]thiophene is a potent nucleophile that can be trapped with various electrophiles to introduce a wide array of functional groups.
Table 3: Potential Derivatizations via Metal-Halogen Exchange at C6
| Electrophile | Reagent | Functional Group Introduced |
|---|---|---|
| Carbon dioxide | CO₂(s) or CO₂(g) | -COOH (Carboxylic acid) |
| Aldehyde/Ketone | RCHO / RCOR' | -CH(OH)R / -C(OH)RR' (Alcohol) |
| Dimethylformamide | DMF | -CHO (Aldehyde) |
| Borate ester | B(OiPr)₃ | -B(OH)₂ (Boronic acid) |
| Iodine | I₂ | -I (Iodide) |
The functional groups introduced through these reactions can be further manipulated. For example, a carboxylic acid at the 6-position can be converted into esters, amides, or reduced to an alcohol. A boronic acid derivative created at C6 could then be used as a substrate in a subsequent Suzuki-Miyaura coupling reaction to functionalize the C2-Cl position, demonstrating the strategic utility of this intermediate in synthesizing complex, polysubstituted benzo[b]thiophenes.
Modification of Carboxylic Acid Derivatives of Benzo[b]thiophene, 6-bromo-2-chloro-
The carboxylic acid functional group, when attached to the benzo[b]thiophene scaffold, serves as a versatile handle for a variety of chemical modifications. The reactivity of benzo[b]thiophene-2-carboxylic acid derivatives, including halogenated analogues like the 6-bromo-2-chloro variant, is centered around standard transformations of carboxylic acids, such as esterification, amidation, and conversion to acyl halides. These modifications are crucial for the synthesis of bioactive compounds and functional materials.
Research on related structures, such as 6-chlorobenzo[b]thiophene-2-carboxylic acid, demonstrates the feasibility of converting the carboxylic acid into more complex functionalities. For instance, it can be transformed into acylhydrazones by reacting it with hydrazine derivatives. This process typically involves the initial activation of the carboxylic acid, for example, by converting it into an acid chloride or using coupling agents, followed by reaction with the desired amine or hydrazine. nih.gov The presence of the bromo and chloro substituents on the benzo[b]thiophene ring is generally well-tolerated in these reactions, although they can influence the electronic properties of the molecule and, consequently, the reactivity of the carboxylic acid group.
The general scheme for these modifications involves the activation of the carboxyl group, which enhances its electrophilicity, making it susceptible to nucleophilic attack. Common coupling agents used for amide bond formation include carbodiimides like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), often in combination with additives like HOBt (1-hydroxybenzotriazole) to suppress side reactions.
Table 1: Examples of Carboxylic Acid Derivative Modifications on Halogenated Benzo[b]thiophenes
| Starting Material | Reagents | Product Type | Reference |
|---|---|---|---|
| 6-Chlorobenzo[b]thiophene-2-carboxylic acid | 1. SOCl₂ 2. tert-butyl carbazate | Acylhydrazine | nih.gov |
| Benzo[b]thiophene-3-carboxylic acid | Various piperidines, EDC, HOBt | Carboxamide | nih.gov |
These examples, while not specific to the 6-bromo-2-chloro derivative, establish a clear precedent for the types of transformations that are possible. The electronic-withdrawing nature of the halogen substituents may slightly decrease the nucleophilicity of the thiophene sulfur but enhances the reactivity of the carboxylic acid group towards nucleophiles.
Studies on Reactive Intermediates and Reaction Mechanisms
Role of Chlorine Radicals in Reaction Initiation
Free radical reactions provide a distinct pathway for the functionalization of aromatic compounds. In the context of chlorination, the initiation step involves the generation of highly reactive chlorine radicals (Cl•). This is typically achieved through the homolytic cleavage of a chlorine-chlorine bond (Cl₂) using an energy source such as ultraviolet (UV) light. masterorganicchemistry.comscientificupdate.com
The mechanism proceeds via a chain reaction:
Initiation: Cl₂ is cleaved by UV light to produce two chlorine radicals. Cl₂ + hν → 2 Cl•
Propagation: A chlorine radical abstracts a hydrogen atom from the substrate (in this case, the benzo[b]thiophene ring or an alkyl side chain) to form HCl and a benzothienyl radical. This new radical then reacts with another molecule of Cl₂ to form the chlorinated product and a new chlorine radical, which continues the chain.
Termination: The reaction is terminated when two radicals combine.
While radical chlorination can be a powerful tool, it often suffers from a lack of selectivity, leading to mixtures of isomeric products. scientificupdate.com For a molecule like Benzo[b]thiophene, 6-bromo-2-chloro-, radical attack could potentially occur at any of the available C-H positions on the benzene ring. The selectivity is governed by the relative stability of the resulting radical intermediates. However, alternative, non-radical chlorination pathways are often preferred for achieving higher regioselectivity. For example, the C3-chlorination of benzo[b]thiophene derivatives using sodium hypochlorite has been shown to proceed through the formation of a chloronium ion intermediate, not a radical species. nih.govrsc.org
Understanding Ligand-Metal Interactions in Catalytic Transformations
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are indispensable tools for forming carbon-carbon bonds and are particularly relevant for modifying halogenated compounds like Benzo[b]thiophene, 6-bromo-2-chloro-. nih.gov The mechanism of these reactions is a catalytic cycle involving the palladium center, and the interaction between the metal and its ligands is critical for the reaction's efficiency and selectivity.
The generally accepted catalytic cycle for a Suzuki coupling consists of three main steps: mdpi.comuwindsor.ca
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the benzothiophene (B83047). For Benzo[b]thiophene, 6-bromo-2-chloro-, this step is selective. The C-Br bond is significantly more reactive than the C-Cl bond, meaning the oxidative addition will preferentially occur at the C6-Br position. researchgate.netrsc.org This forms a Pd(II) intermediate.
Transmetalation: The organic group from an organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium center, displacing the halide and forming a new Pd(II) complex. This step requires a base to activate the organoboron species.
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Table 3: Key Steps in Palladium-Catalyzed Cross-Coupling
| Mechanistic Step | Description | Role of Ligand | Intermediate Species |
|---|---|---|---|
| Oxidative Addition | Pd(0) inserts into the C-X bond (preferentially C-Br). | Stabilizes Pd(0); influences rate and selectivity. | R-Pd(II)-X(L)₂ |
| Transmetalation | Organic group is transferred from boronic acid to Pd(II). | Maintains solubility and stability of the Pd complex. | R-Pd(II)-R'(L)₂ |
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of individual atoms, their connectivity, and spatial relationships.
Proton (¹H) NMR spectroscopy is instrumental in identifying the number and type of hydrogen atoms in a molecule. In "Benzo[b]thiophene, 6-bromo-2-chloro-", the aromatic protons exhibit characteristic chemical shifts and coupling patterns that are influenced by the electron-withdrawing effects of the halogen substituents and the fused ring system.
The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard, such as tetramethylsilane (B1202638) (TMS). The protons on the benzothiophene (B83047) core are found in the aromatic region, generally between 7.0 and 8.5 ppm. The specific positions of the bromine and chlorine atoms significantly influence the electronic environment of the neighboring protons, leading to predictable shifts. For instance, the presence of a halogen atom tends to deshield adjacent protons, causing them to resonate at a higher frequency (downfield). pdx.edu
In derivatives of "Benzo[b]thiophene, 6-bromo-2-chloro-", such as 6-bromo-benzo[b]thiophene-2-carboxylic acid, the protons on the benzene (B151609) ring and the thiophene (B33073) ring can be distinguished. chemicalbook.com For example, in a related compound, 2-chlorodibenzo[b,d]thiophene, the proton signals were observed in the range of δ 7.32–8.09 ppm. rsc.org The coupling constants (J values), measured in Hertz (Hz), provide information about the connectivity of adjacent protons. For aromatic systems, typical coupling constants for ortho, meta, and para protons are distinct, allowing for the assignment of each proton signal to a specific position on the ring. rsc.org
Interactive Data Table: Representative ¹H NMR Data for Substituted Benzothiophenes
| Compound | Solvent | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |
| 2-Chlorodibenzo[b,d]thiophene | CDCl₃ | Aromatic | 8.09 – 8.00 | m | - | rsc.org |
| 2-Chlorodibenzo[b,d]thiophene | CDCl₃ | Aromatic | 7.79 – 7.75 | m | - | rsc.org |
| 2-Chlorodibenzo[b,d]thiophene | CDCl₃ | Aromatic | 7.68 – 7.61 | m | - | rsc.org |
| 2-Chlorodibenzo[b,d]thiophene | CDCl₃ | Aromatic | 7.46 – 7.32 | m | - | rsc.org |
| 6-Bromo-benzo[b]thiophene-2-carboxylic acid | - | - | Data not specified in abstract | - | - | chemicalbook.com |
| 6-Bromo-benzo[b]thiophene-3-carboxylic acid ethyl ester | - | - | Data not specified in abstract | - | - | chemicalbook.com |
Note: 'm' denotes a multiplet, indicating complex spin-spin coupling.
Carbon-13 (¹³C) NMR spectroscopy provides a detailed map of the carbon framework of a molecule. Each unique carbon atom in "Benzo[b]thiophene, 6-bromo-2-chloro-" gives rise to a distinct signal, with its chemical shift being highly sensitive to its electronic environment.
The chemical shifts in ¹³C NMR cover a much wider range than in ¹H NMR, typically from 0 to 220 ppm. The carbons in the aromatic rings of benzothiophene derivatives generally resonate in the range of 110-150 ppm. orgsyn.orgwisc.edu The carbons directly bonded to the electronegative halogen atoms (bromine and chlorine) will experience a downfield shift. For example, in 2-chlorodibenzo[b,d]thiophene, the carbon signals were observed between δ 121.5 and 140.2 ppm. rsc.org Quaternary carbons, those not bonded to any hydrogen atoms, often show weaker signals due to longer relaxation times. The identification of these signals is crucial for confirming the substitution pattern on the benzothiophene core. ucl.ac.uk
Interactive Data Table: Representative ¹³C NMR Data for Substituted Benzothiophenes
| Compound | Solvent | Carbon Position | Chemical Shift (δ, ppm) | Reference |
| 2-Chlorodibenzo[b,d]thiophene | CDCl₃ | Aromatic | 140.2, 137.3, 136.9, 134.4, 130.6, 127.3, 126.9, 124.6, 123.7, 122.9, 121.7, 121.5 | rsc.org |
| Dibenzo[b,d]thiophene 5-oxide | CDCl₃ | Aromatic | 145.29, 137.20, 132.65, 129.65, 127.64, 122.02 | orgsyn.org |
While ¹H and ¹³C NMR are fundamental, more complex structural problems often require advanced NMR techniques. Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are powerful tools for unambiguously assigning proton and carbon signals and establishing through-bond connectivities. ipb.pt
COSY experiments reveal proton-proton couplings, helping to trace out the spin systems within the molecule.
HSQC correlates directly bonded proton and carbon atoms, providing a direct link between the ¹H and ¹³C spectra. ipb.pt
HMBC shows correlations between protons and carbons that are two or three bonds apart, which is invaluable for identifying quaternary carbons and piecing together the molecular skeleton. ipb.pt
For molecules with stereocenters or restricted bond rotation, Nuclear Overhauser Effect (NOE) spectroscopy can be used to determine through-space proximity of protons, providing insights into the stereochemistry and conformation of the molecule. While "Benzo[b]thiophene, 6-bromo-2-chloro-" itself is planar and achiral, these advanced techniques are critical for studying more complex derivatives.
Vibrational Spectroscopy for Functional Group Analysis
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are particularly useful for identifying the presence of specific functional groups.
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The resulting spectrum is a fingerprint of the molecule, with characteristic absorption bands for different functional groups.
For "Benzo[b]thiophene, 6-bromo-2-chloro-", the FT-IR spectrum would be expected to show:
Aromatic C-H stretching vibrations typically in the region of 3100-3000 cm⁻¹. primescholars.com
C=C stretching vibrations of the aromatic rings in the 1600-1450 cm⁻¹ region. iosrjournals.org
C-S stretching vibrations associated with the thiophene ring, which can be found in the range of 850-600 cm⁻¹. iosrjournals.org
C-Cl and C-Br stretching vibrations at lower frequencies, typically below 800 cm⁻¹.
Interactive Data Table: Characteristic FT-IR Absorption Bands for Benzothiophene Derivatives
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | References |
| Aromatic C-H Stretch | 3100-3000 | primescholars.com |
| C=C Aromatic Ring Stretch | 1600-1450 | iosrjournals.org |
| C-H In-plane Bend | 1400-1000 | primescholars.com |
| C-H Out-of-plane Bend | 1000-750 | primescholars.com |
| C-S Stretch | 850-600 | iosrjournals.org |
Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it well-suited for studying the carbon backbone of aromatic systems. acs.org
In the context of benzothiophene derivatives, Raman spectroscopy can provide valuable information about the π-electron system and the effects of substitution. acs.org The spectra of oligothiophenes and polythiophene, for instance, are dominated by bands corresponding to C-C and C=C stretching vibrations within the thiophene rings. mdpi.com These bands are sensitive to the degree of π-electron delocalization along the backbone. acs.org For substituted benzothiophenes, Raman spectroscopy can be used to probe changes in the vibrational modes of the ring system induced by the substituents. researchgate.net The low-wavenumber region of the Raman spectrum can also provide information about lattice vibrations in the solid state, which is useful for studying polymorphism. researchgate.net
Interactive Data Table: Key Raman Bands in Thiophene-Based Materials
| Compound Type | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Significance | References |
| Polythiophene | Collective C=C/C-C Stretch (A band) | ~1445 | Indicates π-electron conjugation | acs.org |
| Polythiophene | Localized Dimer Stretch (B band) | ~1377 | Localized vibrational mode | acs.org |
| Oligothiophenes | C-C Ring Stretch | ~1440 | Sensitive to chain length and conformation | mdpi.com |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of "Benzo[b]thiophene, 6-bromo-2-chloro-". The technique provides the exact mass of the molecule and offers insights into its composition through the analysis of fragmentation patterns.
The molecular formula for "Benzo[b]thiophene, 6-bromo-2-chloro-" is C₈H₄BrClS. The nominal molecular weight is approximately 246.5 g/mol . High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the elemental composition. For instance, the HRMS data for a related benzothiophene derivative, (E)-3-((2-(Benzo[b]thiophene-2-carbonyl)hydrazineylidene)methyl)benzoic acid, was used to confirm its calculated mass. nih.gov
Electron Ionization (EI) is a common MS technique where the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and various fragment ions. The fragmentation of benzothiophene and its derivatives is well-studied. nih.gov The primary fragmentation pathways for the parent benzo[b]thiophene involve the loss of acetylene (B1199291) (C₂H₂) and thioformaldehyde (B1214467) (H₂CS). nist.gov
For "Benzo[b]thiophene, 6-bromo-2-chloro-", the mass spectrum would be characterized by a complex isotopic pattern for the molecular ion due to the natural abundance of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes. The fragmentation would likely involve the sequential loss of the halogen atoms (Br and Cl), followed by the fragmentation of the core benzothiophene ring system. nih.govresearchgate.net
Table 1: Key Mass Spectrometry Data for Benzo[b]thiophene, 6-bromo-2-chloro-
| Property | Data |
|---|---|
| Molecular Formula | C₈H₄BrClS |
| Nominal Molecular Weight | ~246.5 g/mol |
| Monoisotopic Mass | 245.88546 u |
| Expected M⁺• Isotopic Pattern | Complex pattern due to Br/Cl isotopes |
| Likely Fragmentation Pathways | Loss of •Br, Loss of •Cl, Loss of C₂H₂, Cleavage of the thiophene ring |
Electronic Spectroscopy and Optical Properties
Electronic spectroscopy, particularly UV-Vis spectroscopy, is employed to study the electronic transitions within the molecule, providing information about its conjugation and aromaticity.
The UV-Vis absorption spectrum of "Benzo[b]thiophene, 6-bromo-2-chloro-" is dictated by its extended π-electron system. The fusion of a benzene ring with a thiophene ring creates a chromophore that absorbs light in the ultraviolet region. researchgate.net The spectrum of the parent benzo[b]thiophene shows absorption bands that are significantly red-shifted compared to benzene or thiophene alone, indicating a more extended conjugated system. researchgate.net
For substituted benzothiophenes, the position and intensity of these absorption bands, which correspond to π→π* electronic transitions, are influenced by the nature and position of the substituents. Halogen substituents, such as bromo and chloro groups, act as auxochromes. Through their +M (mesomeric) and -I (inductive) effects, they can cause a bathochromic (red) or hypsochromic (blue) shift of the absorption maxima. Studies on various substituted benzothiophenes show absorption maxima typically in the range of 250-350 nm. researchgate.netnist.gov For example, the UV-Vis spectrum of various 2,7-disubstituted benzo[1,2-b:6,5-b']dithiophene-4,5-diones shows strong absorption bands that shift based on the functionalization. researchgate.net
The aromatic character of the benzothiophene system is a direct result of the cyclic, planar arrangement of 10 π-electrons (Hückel's rule for aromaticity is met). This delocalization of electrons across both the benzene and thiophene rings is the primary reason for its characteristic UV absorption profile. researchgate.net The fusion of the two rings creates a more extensive path for electron delocalization than in either of the individual rings.
The presence of strong absorption bands in the UV region is a clear spectroscopic signature of this conjugation. researchgate.net The molecule's aromaticity and conjugation are fundamental to its chemical stability and reactivity. Any reaction or structural change that disrupts this π-system would lead to significant changes in the UV-Vis spectrum, such as a loss of the characteristic absorption bands.
X-ray Diffraction (XRD) for Solid-State Structure Determination
X-ray diffraction (XRD) on a single crystal is the most definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique can provide exact bond lengths, bond angles, and information about intermolecular interactions and crystal packing.
Elemental Analysis Techniques for Compositional Verification
Elemental analysis is a fundamental procedure used to determine the mass percentage of each element (carbon, hydrogen, sulfur, bromine, chlorine) in a pure sample of "Benzo[b]thiophene, 6-bromo-2-chloro-". The experimentally determined percentages are then compared with the theoretical values calculated from the molecular formula, C₈H₄BrClS, to verify the compound's elemental composition and purity. This technique is a standard method for characterizing newly synthesized compounds. ekb.eg
Table 2: Theoretical Elemental Composition of Benzo[b]thiophene, 6-bromo-2-chloro-
| Element | Symbol | Atomic Weight ( g/mol ) | % Composition |
|---|---|---|---|
| Carbon | C | 12.011 | 38.97% |
| Hydrogen | H | 1.008 | 1.63% |
| Bromine | Br | 79.904 | 32.41% |
| Chlorine | Cl | 35.453 | 14.38% |
Chromatographic Methods for Purity Assessment and Mixture Analysis
Chromatographic techniques are indispensable for the separation, purification, and purity assessment of "Benzo[b]thiophene, 6-bromo-2-chloro-".
High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for determining the purity of a sample. Using a suitable stationary phase (e.g., C18) and mobile phase, a chromatogram is generated where the main peak corresponds to the target compound. The area of this peak relative to the total area of all peaks provides a quantitative measure of purity. Different benzothiophene derivatives have been analyzed and purified using chromatographic methods. nih.gov
Gas Chromatography (GC): For volatile and thermally stable compounds like "Benzo[b]thiophene, 6-bromo-2-chloro-", GC is an excellent tool for purity assessment and separation from reaction byproducts or starting materials. When coupled with a mass spectrometer (GC-MS), it provides separation and structural identification simultaneously, making it a powerful analytical combination for complex mixtures containing polycyclic aromatic sulfur-containing compounds. nih.gov
Thin-Layer Chromatography (TLC): TLC is often used for rapid monitoring of reaction progress and for preliminary purity checks. By spotting the sample on a TLC plate and developing it in an appropriate solvent system, the separation of the target compound from impurities can be visualized, often under UV light.
These methods are crucial throughout the synthesis and characterization process, ensuring the material being studied is of high purity for subsequent analyses and applications. sigmaaldrich.com
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. For halogenated benzo[b]thiophenes, these methods elucidate how the presence and position of halogen atoms influence the electron distribution and energy levels of the molecule.
Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and to calculate its electronic properties. mdpi.comsemanticscholar.org The process involves finding the lowest energy state, which corresponds to the most stable molecular geometry. From this optimized structure, various electronic properties can be accurately predicted.
While specific DFT data for Benzo[b]thiophene, 6-bromo-2-chloro- is not available in the cited literature, calculations would typically be performed using a basis set such as 6-311G(d,p) or def2-TZVP. mdpi.comsemanticscholar.org The results would provide key parameters, including bond lengths, bond angles, and dihedral angles. The presence of the electronegative chlorine at the C2 position and the bromine at the C6 position would be expected to influence the geometry and electron density distribution across the benzothiophene (B83047) core.
Table 1: Representative Predicted Geometrical Parameters from DFT Calculations This table is illustrative, showing typical parameters that would be calculated for a halogenated benzothiophene derivative using DFT. Specific values for Benzo[b]thiophene, 6-bromo-2-chloro- would require dedicated computational analysis.
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C-Cl | ~1.74 Å |
| C-Br | ~1.90 Å | |
| C-S | ~1.77 Å | |
| Bond Angle | C-S-C | ~91.5° |
| C-C-Cl | ~125.0° | |
| C-C-Br | ~120.5° |
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding a molecule's reactivity and electronic properties. nih.govresearchgate.net The HOMO is the outermost orbital containing electrons and represents the ability to donate an electron, while the LUMO is the innermost orbital without electrons and signifies the ability to accept an electron.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (Egap), is a crucial parameter. A small energy gap suggests that a molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov In derivatives of benzo[b]thiophene, the Egap is a key indicator of potential applications in organic electronics. mdpi.comresearchgate.net For Benzo[b]thiophene, 6-bromo-2-chloro-, the electron-withdrawing nature of the two halogen atoms would be expected to lower the energies of both the HOMO and LUMO levels compared to the unsubstituted parent compound.
Table 2: Representative Predicted Electronic Properties from DFT/FMO Analysis This table illustrates the type of electronic data obtained from FMO analysis. The values are representative and not specific to Benzo[b]thiophene, 6-bromo-2-chloro-.
| Property | Symbol | Typical Predicted Value (eV) | Description |
| HOMO Energy | EHOMO | -6.5 to -5.5 | Energy of the highest occupied molecular orbital |
| LUMO Energy | ELUMO | -2.0 to -1.0 | Energy of the lowest unoccupied molecular orbital |
| HOMO-LUMO Gap | Egap | 4.0 to 5.0 | Indicator of chemical reactivity and stability |
| Ionization Potential | IP | 6.5 to 5.5 | Energy required to remove an electron (approximated as -EHOMO) |
| Electron Affinity | EA | 2.0 to 1.0 | Energy released when an electron is added (approximated as -ELUMO) |
The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attacks. The MEP map displays different colors to represent varying electrostatic potential values. Typically, red areas indicate regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas denote positive potential (electron-poor), which are favorable for nucleophilic attack. researchgate.net
For Benzo[b]thiophene, 6-bromo-2-chloro-, an MEP analysis would likely show regions of negative potential around the electronegative bromine and chlorine atoms, as well as the sulfur atom due to its lone pairs of electrons. The hydrogen atoms of the aromatic ring would exhibit positive potential. This analysis is valuable for predicting how the molecule might interact with other reagents or biological macromolecules.
Computational Modeling of Reaction Mechanisms and Pathways
Computational modeling is instrumental in elucidating the step-by-step process of chemical reactions. For the synthesis of substituted benzo[b]thiophenes, theoretical calculations can map out the energy landscape of a reaction, identify transition states, and determine the most favorable pathway. researchgate.net For instance, methods like electrophilic cyclization are used to synthesize 3-halobenzo[b]thiophenes, and computational studies can help optimize reaction conditions by revealing the underlying mechanism. nih.govresearchgate.net While no specific reaction modeling for the synthesis of Benzo[b]thiophene, 6-bromo-2-chloro- was found, such studies would be critical in understanding its formation, for example, via halogenation of a pre-formed benzo[b]thiophene or through a cyclization reaction of a suitably substituted precursor.
In Silico Predictions for Chemical Interactions and Design
The benzo[b]thiophene scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds. researchgate.netresearchgate.net In silico techniques, such as molecular docking and ADME (Absorption, Distribution, Metabolism, and Excretion) predictions, are essential for the rational design of new drugs. nih.gov
Molecular docking simulations predict how a molecule like Benzo[b]thiophene, 6-bromo-2-chloro- might bind to the active site of a biological target, such as an enzyme or receptor. This provides insight into its potential biological activity. nih.gov ADME predictions evaluate the drug-like properties of a compound, estimating its bioavailability and potential to be a viable drug candidate. nih.gov Although no in silico studies have been published specifically for Benzo[b]thiophene, 6-bromo-2-chloro-, its structural features would be used in such models to predict its potential as an antimicrobial or anticancer agent, among other activities. nih.govnih.gov
Prediction and Analysis of Nonlinear Optical (NLO) Properties
Nonlinear optical (NLO) materials are of great interest for applications in modern technologies like optical switching and data storage. nih.gov Organic molecules with extended π-conjugated systems, such as benzo[b]thiophene derivatives, are promising candidates for NLO materials. Computational methods can predict NLO properties, including polarizability (α) and first-order hyperpolarizability (β), which quantify the NLO response of a molecule. nih.gov
Studies on related compounds show that the introduction of electron-donating and electron-accepting groups can enhance NLO properties. nih.govrsc.org For Benzo[b]thiophene, 6-bromo-2-chloro-, theoretical calculations could determine its hyperpolarizability. The presence of halogens can influence the NLO response, and computational analysis would be the primary method to screen its potential for such applications before undertaking complex synthesis and experimental validation. mdpi.com
Future Directions and Research Perspectives
Advancements in Stereoselective and Green Synthetic Methodologies
While numerous methods exist for synthesizing the benzo[b]thiophene core, the development of green and stereoselective approaches remains a key research focus. consensus.apptandfonline.com Future efforts will likely concentrate on adapting existing environmentally benign protocols for the specific synthesis of 6-bromo-2-chlorobenzo[b]thiophene.
Green Synthesis: Researchers have successfully used "table salt" (sodium chloride) and other sodium halides as sources for electrophilic halogens in copper-catalyzed cyclizations to create halogenated benzo[b]thiophenes. nih.govnih.gov These reactions often use ethanol (B145695) as a green solvent, avoiding harsh reagents. nih.govuwf.edu Future work could optimize a one-pot, two-step sequence where a bromo-substituted precursor first undergoes chlorocyclization, or vice-versa, to generate the target molecule with high atom economy.
Stereoselective Synthesis: The development of enantioselective methods is crucial, particularly for pharmaceutical applications. Chiral phosphine-catalyzed enantioselective [4+2] cyclizations have been reported for producing chiral benzo[b]thiophene-fused rings. ccspublishing.org.cn Similarly, highly enantioselective aza-Friedel–Crafts reactions have been used to create complex chiral molecules from benzo[b]thiophene-derived ketimines. acs.org Applying these concepts to precursors of 6-bromo-2-chlorobenzo[b]thiophene could lead to the synthesis of novel chiral compounds with potential biological activity.
| Synthetic Strategy | Key Features | Potential Adaptation for 6-bromo-2-chloro- | Relevant Findings |
| Copper-Mediated Halocyclization | Uses sodium halides (NaCl, NaBr) as halogen source; Ethanol as green solvent. nih.gov | Sequential or one-pot reaction using appropriate precursors to introduce both bromine and chlorine. | Yields as high as 95% reported for other halogenated benzo[b]thiophenes. nih.gov |
| Palladium-Catalyzed C-H Arylation | Direct functionalization of the heteroarene core with aryl halides. organic-chemistry.org | Post-synthesis modification of the 6-bromo-2-chlorobenzo[b]thiophene core. | Allows for building molecular complexity on the pre-formed scaffold. nih.gov |
| Enantioselective Catalysis | Use of chiral catalysts (e.g., phosphines, phosphoric acids) to induce stereocenters. ccspublishing.org.cnacs.org | Reaction of functionalized 6-bromo-2-chlorobenzo[b]thiophene derivatives to create chiral products. | High enantioselectivities (up to 99% ee) achieved in related systems. acs.org |
Exploration of Novel Reactivity and Cascade Reactions
The dual halogenation of 6-bromo-2-chlorobenzo[b]thiophene provides a rich playground for exploring novel reactivity, particularly in cascade reactions for the rapid construction of complex polycyclic systems.
Orthogonal Reactivity: The differential reactivity of the C-Br and C-Cl bonds in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig) is a significant area for exploration. The C-Br bond is typically more reactive than the C-Cl bond in palladium-catalyzed reactions, allowing for selective functionalization at the C6 position, followed by a subsequent reaction at the C2 position. This selectivity enables the programmed introduction of different substituents.
Cascade Reactions: Researchers have developed transition metal-catalyzed cascade cyclizations of aryldiynes to generate halogenated polycyclic aromatic compounds containing a benzo[b]thiophene moiety. nih.govfigshare.com A promising future direction would be to design precursors based on the 6-bromo-2-chlorobenzo[b]thiophene scaffold that can undergo intramolecular cascades to build elaborate, fused heterocyclic systems. Such strategies are highly efficient, forming multiple bonds in a single operation. organic-chemistry.org
Integration of Advanced Computational Predictions for De Novo Design
Computational chemistry is becoming an indispensable tool in modern chemical research. For 6-bromo-2-chlorobenzo[b]thiophene, computational methods can accelerate the discovery of new derivatives and applications.
Predicting Reactivity and Selectivity: Density Functional Theory (DFT) calculations can be used to predict the relative reactivity of the C-Br versus C-Cl bonds towards different catalytic systems. This can guide the choice of reagents and conditions to achieve selective functionalization, saving significant experimental time and resources.
De Novo Design of Bioactive Molecules: The 6-bromo-2-chlorobenzo[b]thiophene core can be used as a starting fragment for the de novo design of new drug candidates. Molecular docking studies can simulate how derivatives of this compound might bind to specific biological targets, such as protein kinases or enzymes implicated in disease. researchgate.netnih.gov For instance, benzo[b]thiophene derivatives have been investigated as STAT3 inhibitors and ferroptosis inducers in cancer therapy. researchgate.netnih.gov Computational screening of virtual libraries based on this scaffold could identify promising candidates for synthesis and biological evaluation. researchgate.netnih.gov
Development of Sustainable and Economically Viable Synthesis Routes
For any chemical compound to find widespread use, its synthesis must be both sustainable and economically viable. Future research will focus on optimizing the production of 6-bromo-2-chlorobenzo[b]thiophene to meet these criteria.
Process Optimization: This involves moving beyond laboratory-scale syntheses to routes that are scalable and cost-effective. This includes minimizing the number of synthetic steps, using cheaper starting materials, and reducing the need for expensive catalysts or reagents. organic-chemistry.org One-pot syntheses, where multiple transformations occur in a single reaction vessel, are particularly attractive. rsc.org
Catalyst Recovery and Reuse: Many of the key reactions for synthesizing and functionalizing benzo[b]thiophenes rely on precious metal catalysts like palladium. nih.gov Developing methods where the catalyst can be easily recovered and reused—for example, by immobilizing it on a solid support—is a critical aspect of creating sustainable processes.
Expanding the Scope of Applications in Emerging Technologies and Advanced Materials
The unique electronic properties of the benzo[b]thiophene core suggest that 6-bromo-2-chlorobenzo[b]thiophene could be a valuable building block for advanced materials. consensus.appsemanticscholar.org
Organic Electronics: 6-Bromobenzo[b]thiophene has been utilized in the development of organic semiconductors for applications like Organic Light Emitting Diodes (OLEDs). chemimpex.com The introduction of a chloro-substituent at the C2 position would be expected to modulate the electronic properties (e.g., HOMO/LUMO energy levels) of the resulting materials. This fine-tuning is critical for optimizing performance in devices like organic thin-film transistors (OTFTs) and organic photovoltaics. chemimpex.comrsc.org Future research could involve synthesizing polymers or small molecules incorporating the 6-bromo-2-chlorobenzo[b]thiophene unit and characterizing their performance in electronic devices.
Advanced Polymers and Conductive Materials: The di-halogenated nature of the compound makes it an excellent monomer for polymerization reactions. For example, Yamamoto or Grignard metathesis polymerizations could be used to create novel conjugated polymers. These materials could possess interesting conductive, optical, or thermal properties, making them suitable for applications ranging from sensors to coatings. chemimpex.com
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for preparing 6-bromo-2-chlorobenzo[b]thiophene, and how do reaction conditions influence yield and purity?
- Answer: Common approaches include dimerization of brominated thiophene precursors (e.g., 3,5-dibromo derivatives) via heating in alcohol, followed by HBr elimination to form the benzo[b]thiophene core . Terminal alkyne-based methods also enable selective synthesis of substituted derivatives . Reaction temperature, solvent choice, and catalyst selection are critical for minimizing byproducts (e.g., incomplete halogenation or over-reduction). Purification via column chromatography or recrystallization improves purity.
Q. Which spectroscopic and analytical techniques are most effective for characterizing 6-bromo-2-chlorobenzo[b]thiophene?
- Answer:
- NMR Spectroscopy: Determines substituent positions (e.g., distinguishing 6-bromo from 7-bromo isomers via coupling patterns) .
- Mass Spectrometry (MS): Validates molecular weight and fragmentation patterns (see NIST electron ionization data for related benzo[b]thiophenes) .
- UV-Vis Spectroscopy: Assesses electronic properties (e.g., π-π* transitions) for applications in organic electronics .
- HPLC: Monitors purity and identifies trace impurities, particularly in pharmaceutical contexts .
Q. What are the key challenges in isolating halogenated benzo[b]thiophene derivatives, and how can they be mitigated?
- Answer: Halogenated derivatives often form regioisomers (e.g., 5-bromo vs. 6-bromo) during synthesis. Advanced separation techniques, such as preparative HPLC or fractional crystallization, are required. Steric hindrance from bulky substituents (e.g., 2-chloro) may also complicate purification .
Advanced Research Questions
Q. How can synthetic strategies be optimized to enhance charge mobility in 6-bromo-2-chlorobenzo[b]thiophene for organic field-effect transistors (OFETs)?
- Answer: Structural modifications, such as ladder-type or star-shaped architectures, improve π-orbital overlap and charge transport. For example, planarization of the benzo[b]thiophene core reduces energetic disorder in OFET active layers . Introducing electron-withdrawing groups (e.g., -Cl) can stabilize the LUMO level, enhancing n-type semiconductor behavior.
Q. What explains discrepancies in reported pharmacological activities of halogenated benzo[b]thiophene derivatives across studies?
- Answer: Variations in biological assays (e.g., cell lines, dosage protocols) and impurity profiles contribute to contradictions. Systematic structure-activity relationship (SAR) studies are essential. For instance, 6-bromo substitution may enhance antimicrobial activity compared to 5-bromo isomers, as observed in Gram-positive bacterial assays . Computational docking studies can further clarify binding interactions.
Q. How do bromo and chloro substituents influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Answer: Bromine’s lower electronegativity compared to chlorine makes it more reactive in palladium-catalyzed couplings. The 2-chloro substituent may sterically hinder coupling at adjacent positions. Sequential coupling strategies (e.g., bromine-first, chlorine-second) can mitigate competing side reactions .
Q. What green chemistry principles can be applied to improve the sustainability of synthesizing 6-bromo-2-chlorobenzo[b]thiophene?
- Answer: Solvent-free mechanochemical synthesis, catalytic bromination (e.g., using HBr/H2O2), and microwave-assisted reactions reduce energy consumption and waste. A patented green method avoids toxic reagents by leveraging iodine-mediated cyclization . Life-cycle assessment (LCA) tools can quantify environmental trade-offs.
Q. How can byproducts from dimerization reactions of halogenated thiophenes be minimized?
- Answer: Controlling reaction stoichiometry and temperature prevents over-dimerization. For example, heating 4-bromo-2-methylthiophene 1,1-dioxide in ethanol at 80°C maximizes dimer yield while minimizing polybrominated byproducts . Post-reduction with NaBH4 can further stabilize intermediates.
Methodological Recommendations
- For Synthetic Optimization: Use Design of Experiments (DoE) to map the impact of variables (e.g., catalyst loading, solvent polarity) on yield .
- For Electronic Applications: Characterize thin-film morphology via AFM or XRD to correlate structure with OFET performance .
- For Pharmacological Studies: Standardize bioassays (e.g., MIC values for antimicrobial activity) to enable cross-study comparisons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
